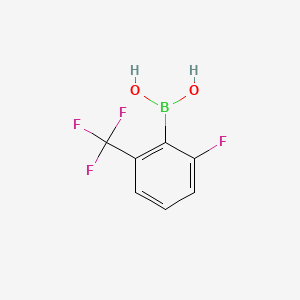

2-Fluor-6-(Trifluormethyl)phenylboronsäure

Übersicht

Beschreibung

2-Fluoro-6-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the empirical formula C7H5BF4O2 . It has a molecular weight of 207.92 and is commonly used in laboratory settings .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group, a trifluoromethyl group, and a fluorine atom . The compound has a density of 1.4±0.1 g/cm3 .Chemical Reactions Analysis

Boronic acids, including 2-Fluoro-6-(trifluoromethyl)phenylboronic acid, are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

2-Fluoro-6-(trifluoromethyl)phenylboronic acid has a boiling point of 267.3±50.0 °C at 760 mmHg . It has a vapor pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 53.4±3.0 kJ/mol . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen

Molekularstruktur und Eigenschaften

“2-Fluor-6-(Trifluormethyl)phenylboronsäure” hat die Summenformel C7H5BF4O2. Sie hat eine durchschnittliche Masse von 207,918 Da und eine monoisotopische Masse von 208,031876 Da .

Funktionalisierung über Lithiierung

Diese Verbindung kann in der Funktionalisierung über Lithiierung und Reaktion mit Elektrophilen verwendet werden . Dieser Prozess beinhaltet die Einführung eines Lithiumatoms in das Molekül, das dann mit verschiedenen Elektrophilen reagieren kann, um neue Bindungen zu bilden.

Rhodium-katalysierte konjugierte Additionsreaktionen

“this compound” kann in selektiven Rhodium-katalysierten konjugierten Additionsreaktionen verwendet werden . Diese Art von Reaktion beinhaltet die Addition eines Nukleophils und eines Protons an ein konjugiertes π-System, wie beispielsweise eine α,β-ungesättigte Carbonylverbindung.

Herstellung von Antitumormitteln

Diese Verbindung kann bei der Herstellung von Inhibitoren des Kinesin-Spindelproteins (KSP) zur potenziellen Verwendung als Antitumormittel verwendet werden . KSP-Inhibitoren können die Bildung der mitotischen Spindel, einer essentiellen Komponente für die Zellteilung, stören und so das Wachstum von Krebszellen potenziell stoppen.

Suzuki-Miyaura-Kreuzkupplungsreaktionen

“this compound” kann als Reaktant in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden . Diese Art von Reaktion ist in der organischen Chemie weit verbreitet für die Synthese verschiedener organischer Verbindungen.

Aerobe oxidative Kreuzkupplung

Diese Verbindung kann auch in aeroben oxidativen Kreuzkupplungsreaktionen verwendet werden . Diese Reaktionen beinhalten die Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch die Kupplung von zwei verschiedenen organischen Substraten in Gegenwart eines Oxidationsmittels und Luft.

Mikrowellen-gestützte Petasis-Reaktionen

“this compound” kann in mikrowellen-gestützten Petasis-Reaktionen verwendet werden . Diese Art von Reaktion ist eine Mehrkomponentenreaktion, die eine effiziente Synthese verschiedener organischer Verbindungen ermöglicht.

Synthese von biologisch aktiven Molekülen

Schließlich kann diese Verbindung bei der Synthese von biologisch aktiven Molekülen verwendet werden . Dazu kann die Synthese verschiedener Medikamente und anderer Verbindungen mit biologischer Aktivität gehören.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, may cause respiratory irritation, and can cause skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound’s properties have been tailored for application under specific sm coupling conditions

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The action of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . Safety data suggests that the compound may pose certain hazards, such as skin and eye irritation, and specific target organ toxicity . Therefore, appropriate safety measures, including personal protective equipment and adequate ventilation, should be in place when handling the compound .

Biochemische Analyse

Biochemical Properties

2-Fluoro-6-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it can interact with serine hydrolases and proteases, forming transient covalent complexes that can inhibit enzyme activity. The presence of the fluorine and trifluoromethyl groups enhances the compound’s stability and reactivity, allowing it to participate in a wide range of biochemical processes .

Cellular Effects

The effects of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain kinases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, 2-Fluoro-6-(trifluoromethyl)phenylboronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, 2-Fluoro-6-(trifluoromethyl)phenylboronic acid exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This compound can also bind to specific biomolecules, altering their conformation and function. For instance, it can inhibit the activity of proteases by forming a covalent complex with the catalytic serine residue, thereby preventing substrate cleavage. Additionally, 2-Fluoro-6-(trifluoromethyl)phenylboronic acid can modulate gene expression by binding to transcription factors and influencing their DNA-binding activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that 2-Fluoro-6-(trifluoromethyl)phenylboronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to achieve a measurable biological response. It is crucial to carefully titrate the dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

2-Fluoro-6-(trifluoromethyl)phenylboronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity. Understanding the metabolic fate of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid is essential for predicting its pharmacokinetic and pharmacodynamic properties .

Transport and Distribution

The transport and distribution of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as pH, membrane potential, and the presence of binding partners. These transport and distribution dynamics are critical for understanding the compound’s cellular effects and therapeutic potential .

Subcellular Localization

2-Fluoro-6-(trifluoromethyl)phenylboronic acid exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to particular organelles or compartments through post-translational modifications and targeting signals. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism. The subcellular localization of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid is a key determinant of its biological effects .

Eigenschaften

IUPAC Name |

[2-fluoro-6-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-5-3-1-2-4(7(10,11)12)6(5)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBRJTKFAYXKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584266 | |

| Record name | [2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313545-34-5 | |

| Record name | B-[2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

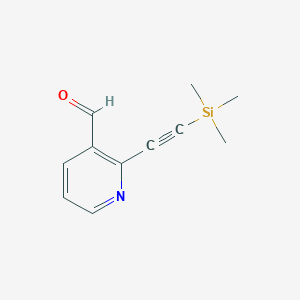

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

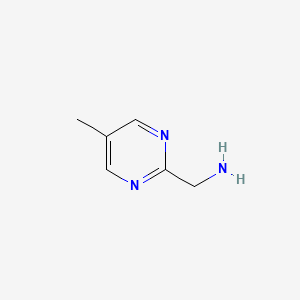

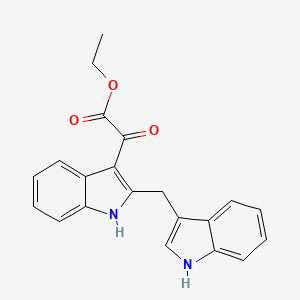

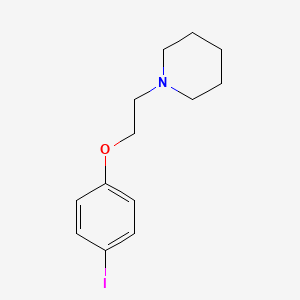

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)